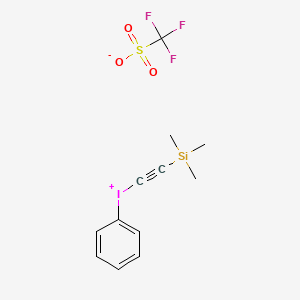

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate

Description

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate (CAS 133816-00-9; molecular formula: C₁₂H₁₄F₃IO₃SSi; molecular weight: 450.29 g/mol) is a hypervalent iodine(III) compound widely used in organic synthesis. It serves as a precursor for generating reactive aryne intermediates under mild conditions, typically via fluoride-induced desilylation . This compound is particularly valued for its role in [3+2] cycloadditions and cross-coupling reactions, enabling the construction of complex aromatic frameworks . Its stability under ambient storage (recommended at –20°C in inert atmospheres) and high reactivity make it a versatile tool in modern synthetic chemistry .

Properties

Molecular Formula |

C12H14F3IO3SSi |

|---|---|

Molecular Weight |

450.29 g/mol |

IUPAC Name |

phenyl(2-trimethylsilylethynyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C11H14ISi.CHF3O3S/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)8(5,6)7/h4-8H,1-3H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

ZNAYYADNSBQPEH-UHFFFAOYSA-M |

Canonical SMILES |

C[Si](C)(C)C#C[I+]C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Phenolate Salts

The most widely reported method involves treating trimethylsilylethynyl(phenyl)iodonium triflate with potassium salts of acidic phenols. This reaction proceeds via nucleophilic substitution at the iodonium center, yielding aroxyacetylenes and benzo[b]furans as byproducts. For example:

- Reaction Conditions : Conducted in anhydrous tetrahydrofuran (THF) at 0–25°C under inert atmosphere.

- Key Steps :

- Deprotonation of phenol derivatives (e.g., 4-nitrophenol, 2,4-dinitrophenol) using potassium hydroxide.

- Addition of the phenolate salt to trimethylsilylethynyl(phenyl)iodonium triflate.

- Isolation of products via column chromatography or recrystallization.

- Yield : Moderate (17–38%), with 2-(4-nitrophenoxy)benzo[b]furan (7a ) isolated at 38%.

Mechanistic Pathway :

The reaction proceeds through a dual pathway:

- Direct substitution at the iodonium center to form aroxyacetylenes (6a–d ).

- Sp² C–H insertion followed by cyclization to yield 2-aroxybenzo[b]furans (7a–c ).

Hypervalent Iodine Precursor Route

An alternative method utilizes (diacetoxyiodo)benzene (DIB) as the iodine source, reacting with trimethylsilylacetylene and trifluoromethanesulfonic acid (TfOH).

- Procedure :

- Activation : DIB reacts with TMSOTf (2 equiv) in dichloromethane to form bis(trifloxy)iodobenzene (4 ).

- Alkyne Addition : Trimethylsilylacetylene is introduced at 0°C, forming the target iodonium salt via electrophilic trapping.

- Workup : Solvent evaporation followed by recrystallization from hexane/dichloromethane mixtures.

- Yield : 56–66%.

Optimization Insights :

- Excess TMSOTf (2.5 equiv) improves yield by preventing iodonium decomposition.

- Polar solvents (e.g., acetonitrile) reduce side reactions compared to nonpolar alternatives.

Grignard Reagent-Mediated Synthesis

A less common but scalable approach employs Grignard reagents to install the trimethylsilylethynyl moiety.

- Steps :

- Grignard Formation : Reaction of bromobenzotrifluoride with magnesium turnings in THF, catalyzed by iodine.

- Quenching with Acetylene : The Grignard complex reacts with trimethylsilylacetylene at −10°C.

- Iodonium Salt Formation : Subsequent treatment with PhI(OAc)₂ and TfOH yields the product.

- Yield : 75–85% for intermediate steps; final iodonium salt isolated at 52%.

Critical Parameters :

- Temperature control (−10°C) prevents premature decomposition.

- Use of Fe(AcAc)₃ as a catalyst enhances regioselectivity.

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Temperature | Yield | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | KOH/THF | 0–25°C | 17–38% | Simplicity; access to benzo[b]furans |

| Hypervalent Iodine Route | DIB, TMSOTf/CH₂Cl₂ | 0–25°C | 56–66% | Scalability; minimal byproducts |

| Grignard-Mediated | Fe(AcAc)₃/THF | −10°C | 52% | High purity (>95%); suitable for bulk synthesis |

Challenges and Optimization Strategies

- Byproduct Formation : Competing pathways for benzo[b]furan formation (e.g., 7a–c ) reduce yields in nucleophilic substitution. Mitigated by using electron-deficient phenols.

- Moisture Sensitivity : All methods require strict anhydrous conditions. Storage under inert gas (N₂/Ar) at 0–10°C is essential.

- Purification : Recrystallization from ethanol/cyclohexane mixtures enhances purity to >95%.

Industrial-Scale Considerations

For bulk production, the hypervalent iodine route is preferred due to:

- Cost Efficiency : DIB and TMSOTf are commercially available at scale.

- Process Safety : Mild conditions (−10 to 25°C) minimize thermal hazards.

- Regulatory Compliance : Avoids hazardous reagents like HMPA used in earlier methods.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles, such as phenolates, to form substitution products like O-trimethylsilylethynylphenols and O-ethynylphenols.

Insertion Reactions: The compound can also undergo sp2 C-H insertion reactions, leading to the formation of products like 2-aroxybenzo[b]furans.

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium salts of acidic phenols, trifluoromethanesulfonic anhydride, and [bis(acetoxy)iodo]benzene. Reaction conditions often involve inert atmospheres, low temperatures, and specific solvents like dichloromethane .

Major Products

The major products formed from reactions involving this compound include substituted phenols and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Reactivity

The reactivity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions and C-H activation processes. It can react with nucleophiles such as phenolates to yield substitution products, including aroxyacetylenes and heterocycles like benzo[b]furans . Additionally, it can facilitate the formation of vinyl chlorides and aldehydes under specific reaction conditions .

Key Applications in Organic Synthesis

- Formation of Heterocycles

- Alkynylation Reactions

- Electrophilic Aromatic Substitution

- Synthesis of Vinyl Compounds

Case Study 1: Synthesis of Aroxybenzo[b]furans

In a study investigating the reactivity of this compound with acidic phenols, researchers reported the formation of aroxybenzo[b]furans in moderate yields. The reaction involved a two-step process where the initial C-H insertion product underwent further transformations to yield the final heterocyclic compounds .

Case Study 2: Alkynylation of Thiophenes

Another significant application was demonstrated in the alkynylation of thiophenes using this reagent. The process allowed for the efficient introduction of alkynyl groups into thiophene rings, showcasing its potential in developing materials for electronic applications as well as pharmaceuticals .

Mechanism of Action

The mechanism of action of phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate involves the formation of reactive intermediates, such as alkylidene carbenes, which can undergo rearrangement or insertion reactions. These intermediates facilitate the formation of various products through pathways like 1,2-shifts and intramolecular C-H insertions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diaryliodonium Trifluoromethanesulfonates with Varied Aryl Groups

Diaryliodonium salts with different aryl substituents exhibit distinct electronic and steric properties, influencing their reactivity and applications:

Table 1: Comparison of Selected Diaryliodonium Triflates

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance electrophilicity but reduce stability, often lowering yields (e.g., 38% for mesityl-CF₃ derivative) .

- Steric Effects : Bulky substituents like mesityl hinder reactivity in crowded environments but improve selectivity in certain transformations .

- Aryne Generation : The target compound and Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate both generate arynes, but the latter produces ortho-benzyne due to the silyl group’s position, enabling regioselective cycloadditions .

Comparison with Non-Iodonium Benzyne Precursors

2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

- Molecular Formula : C₁₀H₁₁F₃O₃SSi; Molecular Weight : 320.33 g/mol .

- Reactivity : Requires fluoride sources (e.g., TBAF) to generate benzyne, similar to iodonium salts. However, it lacks the iodine(III) center, making it less electrophilic and more thermally stable .

- Applications : Preferred for large-scale synthesis (66% overall yield) due to commercial availability and cost-effectiveness .

Table 2: Benzyne Precursor Efficiency

| Precursor | Aryne Generation Efficiency | Typical Yields in Cycloadditions | Advantages | Limitations |

|---|---|---|---|---|

| Phenyl((trimethylsilyl)ethynyl)iodonium triflate | High | 70–85% | Rapid activation, broad substrate scope | Sensitive to moisture, higher cost |

| 2-(TMS)phenyl triflate | Moderate | 60–75% | Scalable, stable | Requires strong fluoride activation |

Heterocyclic and Hybrid Iodonium Salts

- Thiophene Derivatives : Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium triflate (CAS 175224-35-8) introduces sulfur into the aromatic system, enabling access to sulfur-containing heterocycles. Its molecular weight (508.38 g/mol) and electronic properties differ significantly from the target compound, favoring thiophene-functionalized product synthesis .

- Pyridyl Derivatives : (6-Chloropyridin-3-yl)(phenyl)iodonium triflate (1q in ) exhibits dual reactivity as both an electrophilic arylating agent and a directing group in metal-catalyzed reactions .

Biological Activity

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate, often abbreviated as Ph(TMS)E-I triflate, is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Synthesis

Ph(TMS)E-I triflate is characterized by the presence of both a phenyl group and a trimethylsilyl-ethynyl moiety attached to an iodonium ion. The trifluoromethanesulfonate (triflate) serves as a counterion, enhancing the compound's reactivity. The synthesis typically involves the reaction of trimethylsilylethynyl(phenyl)iodonium triflate with various nucleophiles, leading to diverse substitution products.

Synthesis Methodology

The synthesis can be summarized as follows:

- Reactants : Trimethylsilylethynyl(phenyl)iodonium triflate is reacted with potassium salts of acidic phenols.

- Products : The reaction yields substitution products such as aroxyacetylenes and 2-aroxybenzo[b]furans in moderate yields .

Biological Activity

The biological activity of Ph(TMS)E-I triflate is primarily attributed to its ability to act as an electrophilic species in nucleophilic substitution reactions. Its lipophilicity due to the trifluoromethanesulfonamide group enhances its permeability across biological membranes, making it a candidate for various applications in medicinal chemistry.

The compound's mechanism involves:

- Electrophilic Activation : The iodonium center facilitates electrophilic attack by nucleophiles, leading to the formation of biologically active derivatives.

- Nucleophilic Substitution : This process allows for the modification of biological molecules, which can result in altered biological functions or inhibition of specific pathways.

Case Studies and Research Findings

- Inhibition of Viral Replication : Ph(TMS)E-I triflate has been studied for its potential antiviral properties. For instance, derivatives have shown significant inhibition against influenza A virus replication, with IC50 values comparable to standard antiviral agents .

- Antibacterial Activity : Research indicates that certain derivatives exhibit antibacterial properties against Gram-positive bacteria. The lipophilicity and electrophilic nature contribute to their ability to penetrate bacterial membranes and disrupt cellular functions .

- Cytotoxicity Assessments : In vitro studies have demonstrated that while some derivatives exhibit potent biological activity, they also show varying levels of cytotoxicity depending on their structure and the presence of specific substituents .

Data Summary

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| Ph(TMS)E-I | Antiviral (Influenza A) | 3.8 | Comparable to oseltamivir |

| Ph(TMS)E-I | Antibacterial | 5-50 | Effective against Gram-positive bacteria |

| Derivative X | Cytotoxicity | 1-10 | Varies with substituent structure |

Q & A

Basic Question: What are the primary synthetic routes for generating benzyne intermediates using phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate?

This diaryliodonium salt is a bench-stable benzyne precursor activated under mild fluoride conditions. A common method involves treatment with tetrabutylammonium fluoride (TBAF) or CsF in aprotic solvents (e.g., THF or DCM) at room temperature, releasing benzyne via desilylation and elimination . For example, in cycloadditions, the precursor reacts with dienes or thiones to form fused aromatic systems .

Key Reaction:

Basic Question: How is the structure of this compound validated in synthetic workflows?

Characterization relies on multinuclear NMR (H, C, F, Si), HRMS, and IR spectroscopy. For instance:

- H NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.3 ppm), with trimethylsilyl (TMS) signals at δ 0.2–0.4 ppm .

- Si NMR : Confirms TMS group integrity (δ 10–15 ppm) .

- HRMS : Exact mass matches the molecular ion (CHFIOSSi, m/z 501.974) .

Advanced Question: What mechanistic insights explain failed benzyne trapping in certain reactions (e.g., with cyclohexene sulfide)?

Competitive pathways, such as iodonium salt decomposition or undesired nucleophilic attack, may dominate under suboptimal conditions. For example, copper-catalyzed reactions with cyclohexene sulfide yielded trace product due to preferential ligand exchange at Cu(I) centers or steric hindrance . Optimization Strategies :

- Screen additives (e.g., benzoate salts) to stabilize intermediates.

- Adjust temperature (e.g., 50°C → 80°C) to favor benzyne release .

Advanced Question: How do substituents on the aryl ring influence benzyne reactivity?

Electron-withdrawing groups (e.g., nitro, CF) enhance benzyne electrophilicity, accelerating cycloadditions. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve regioselectivity. For example:

- 4,5-Dimethoxy-TMS derivatives enable regiocontrol in Diels-Alder reactions .

- Nitro-substituted analogs show higher yields in benzoxazine synthesis due to increased electrophilicity .

Basic Question: What safety protocols are critical when handling this compound?

- Health Hazards : Skin/eye irritant (GHS Category 2/2A); use gloves, goggles, and ABEK respirators .

- Waste Disposal : Incinerate in a chemical furnace with post-combustion scrubbing to avoid iodinated byproducts .

Advanced Question: How can contradictory yields in benzyne trapping be resolved?

Discrepancies often arise from fluoride source purity or solvent moisture. For example:

- Data Conflict : Reactions with CsF in THF yielded 67% product in one study but <20% in another .

- Resolution : Use anhydrous CsF and rigorously dry solvents. Monitor benzyne generation via F NMR .

Basic Question: What analytical techniques differentiate this compound from structurally similar iodonium salts?

- F NMR : Triflate counterion signals at δ -78 to -80 ppm .

- X-ray Crystallography : Confirms iodonium center geometry and TMS orientation .

Advanced Question: Can this precursor be used in tandem reactions (e.g., thia-Fries rearrangement followed by cyclization)?

Yes. Under fluoride activation, the released benzyne undergoes thia-Fries rearrangement to form thioketones, which cyclize to benzothiophenes (e.g., 85% yield with 2-thiomethyl substituents) .

Mechanistic Pathway :

Basic Question: What solvents and temperatures optimize benzyne generation?

- Optimal Solvents : THF, DCM, or toluene (anhydrous).

- Temperature : RT to 50°C; higher temperatures risk iodonium salt decomposition .

Advanced Question: How does the TMS group enhance stability and reactivity?

The TMS group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.